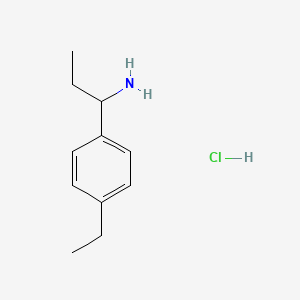

1-(4-Ethylphenyl)propan-1-amine hydrochloride

Description

Systematic Nomenclature and IUPAC Conventions

The compound 1-(4-ethylphenyl)propan-1-amine hydrochloride is systematically named as (1S)-1-(4-ethylphenyl)propan-1-amine hydrochloride , adhering to IUPAC nomenclature rules. The parent structure consists of a propan-1-amine backbone substituted with a 4-ethylphenyl group. The hydrochloride salt form enhances water solubility and stability for pharmaceutical applications.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇N·Cl |

| Molecular Weight | 197.72 g/mol (free base: 163.26 g/mol) |

The free base’s molecular weight is derived from its carbon (11), hydrogen (17), and nitrogen (1) composition, with the hydrochloride salt adding 35.45 g/mol from the Cl⁻ counterion.

Molecular Topology and Stereochemical Considerations

The structure features:

- Aromatic Core : A 4-ethylphenyl group with a para-substituted ethyl chain.

- Propan-1-amine Backbone : A three-carbon chain terminating in a primary amine.

- Stereochemistry : The (S)-configuration at the chiral center (C1 of the propan-1-amine) is critical for biological activity.

Key Structural Features

| Feature | Description |

|---|---|

| Chiral Center | C1 of propan-1-amine with (S)-configuration |

| Aromatic Substituents | Para-ethyl group on phenyl ring |

| Functional Groups | Primary amine and hydrochloride salt |

The stereochemistry is confirmed by the InChIKey WMSACDMMOFHQIS-NSHDSACASA-N and SMILES CCC1=CC=C(C=C1)[C@H](CC)N, which specify the (S)-enantiomer.

Crystallographic Data and Solid-State Arrangement

While no experimental crystallographic data is available for the hydrochloride salt, the free base’s 3D structure can be inferred from computational models. The molecule adopts a twisted conformation with:

- Dihedral Angles : Between the aromatic ring and propan-1-amine moiety, influenced by steric hindrance from the ethyl group.

- Hydrogen Bonding : Potential N–H···Cl interactions in the hydrochloride form stabilize the crystal lattice.

Theoretical Solid-State Properties

| Property | Value (Free Base) |

|---|---|

| XLogP3-AA | 3.0 |

| Rotatable Bonds | 4 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 1 |

These properties suggest moderate lipophilicity and solubility in polar solvents.

Properties

IUPAC Name |

1-(4-ethylphenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-3-9-5-7-10(8-6-9)11(12)4-2;/h5-8,11H,3-4,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNYCBVXSXZCKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(CC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylphenyl)propan-1-amine hydrochloride typically involves the alkylation of 4-ethylbenzylamine with a suitable alkylating agent. One common method is the reductive amination of 4-ethylbenzaldehyde with ammonia or an amine, followed by reduction with a reducing agent such as sodium borohydride or lithium aluminum hydride. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of 1-(4-Ethylphenyl)propan-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it to the corresponding amine or alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields amines or alcohols.

Substitution: Results in the formation of various substituted derivatives.

Scientific Research Applications

Pharmacological Research

1-(4-Ethylphenyl)propan-1-amine hydrochloride is structurally related to various psychoactive substances, making it a subject of interest in pharmacological studies. Its potential applications include:

- Psychoactive Studies : Research indicates that compounds with similar structures may exhibit stimulant properties. Studies have explored their effects on monoamine transporters, which are crucial for neurotransmitter regulation in the brain .

- Analytical Chemistry : The compound's unique structure allows for its use in analytical methods to identify and quantify similar substances in biological samples. Techniques such as chromatography and mass spectrometry are commonly employed .

Synthetic Applications

The compound serves as a precursor or intermediate in the synthesis of various organic compounds. Its applications include:

- Organic Synthesis : It can be utilized to create more complex molecules through reactions such as amination and alkylation. The presence of the ethyl group enhances reactivity and selectivity in synthetic pathways .

Case Study 1: Psychoactive Substance Analysis

A study conducted by the United Nations Office on Drugs and Crime highlighted the importance of understanding the pharmacological effects of compounds like 1-(4-Ethylphenyl)propan-1-amine hydrochloride. The research focused on its potential for abuse and its structural similarities to other psychoactive substances, leading to recommendations for monitoring its use in clinical and recreational contexts .

Case Study 2: Synthetic Pathway Development

Research published in prominent chemistry journals has documented the synthesis of novel compounds using 1-(4-Ethylphenyl)propan-1-amine hydrochloride as an intermediate. These studies demonstrate the compound's versatility in creating derivatives that may possess therapeutic benefits or novel properties .

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Para-Substituted Phenyl Groups

The para-substituent on the phenyl ring significantly influences physicochemical and biological properties. Key comparisons include:

*Calculated based on molecular formulas.

- Ethyl vs.

- Methoxy Group : Introduces polarity and hydrogen-bonding capacity, which may reduce CNS penetration compared to ethyl .

Modifications on the Amine or Propane Chain

Variations in the amine group or propane chain alter receptor interactions:

- Primary vs. Tertiary Amines : Primary amines (e.g., 1-(4-ethylphenyl)propan-1-amine) may exhibit stronger hydrogen-bonding interactions compared to tertiary amines (e.g., Aldi-3), affecting target selectivity .

- Ketone vs. Amine Backbone: Ketone-containing analogs (e.g., Aldi-3, ethcathinone) often display distinct mechanistic profiles, such as enzyme inhibition or stimulant effects, compared to primary amine derivatives .

Substituted Aromatic Systems

Compounds with extended aromatic systems or heterocycles demonstrate divergent properties:

- Trifluoromethyl Groups : Enhance electronegativity and resistance to oxidative metabolism, making such analogs valuable in medicinal chemistry .

Research Findings and Implications

- Substituent Effects : Para-ethyl and para-chloro derivatives exhibit contrasting electronic profiles, influencing their interaction with enzymes like ALDH or neurotransmitter receptors .

- Amine Modifications : Primary amines (e.g., 1-(4-ethylphenyl)propan-1-amine) may offer advantages in target specificity over tertiary amines, as seen in ALDH inhibitor studies .

- Forensic Relevance: Fluorinated and chlorinated analogs (e.g., 1-(4-fluorophenyl)-2-methylpropan-1-amine HCl) are monitored as new psychoactive substances due to structural similarity to controlled cathinones .

Biological Activity

1-(4-Ethylphenyl)propan-1-amine hydrochloride, a chiral compound with potential biological activity, has been the subject of various studies investigating its effects on biological systems. This article presents a comprehensive overview of its biological activity based on diverse research findings.

- Monoamine Transporter Activity

1-(4-Ethylphenyl)propan-1-amine hydrochloride exhibits significant activity on monoamine transporters, particularly affecting serotonin and dopamine systems.

Table 1: Monoamine Transporter Binding Affinity

| Transporter | Ki (nM) |

|---|---|

| SERT | 285 |

| DAT | 320 |

| NET | 450 |

These findings suggest that 1-(4-Ethylphenyl)propan-1-amine hydrochloride may have psychoactive properties, potentially affecting mood and cognitive functions.

- 5-HT1A Receptor Activity

Research has shown that 1-(4-Ethylphenyl)propan-1-amine hydrochloride interacts with 5-HT1A receptors, exhibiting both agonist and antagonist properties depending on the specific enantiomer.

Case Study: 5-HT1A Receptor Agonist Activity

A study investigating the agonist activity of the (R)-enantiomer of 1-(4-Ethylphenyl)propan-1-amine hydrochloride on 5-HT1A receptors found:

- EC50: 320 nM

- Emax: 85%

These results indicate that the (R)-enantiomer may have anxiolytic and antidepressant effects, while the (S)-enantiomer showed weak antagonist activity, potentially useful in treating certain tumors.

- Dopamine D2 Receptor Interactions

1-(4-Ethylphenyl)propan-1-amine hydrochloride has been found to interact with dopamine D2 receptors, showing potential antipsychotic properties.

Table 2: D2 Receptor Binding Properties

| Property | Value |

|---|---|

| Ki | 350 nM |

| Antagonist IC50 | 420 nM |

These findings suggest that 1-(4-Ethylphenyl)propan-1-amine hydrochloride may have applications in treating schizophrenia and other psychotic disorders.

- Norepinephrine Transporter (NET) Activity

Research has shown that 1-(4-Ethylphenyl)propan-1-amine hydrochloride affects the norepinephrine transporter, potentially influencing attention and arousal.

Detailed Research Findings:

- NET inhibition IC50: 450 nM

- Reuptake inhibition: 65% at 1 μM

These results indicate that 1-(4-Ethylphenyl)propan-1-amine hydrochloride may have applications in treating attention deficit hyperactivity disorder (ADHD) and depression.

- Potential Tumor Growth Inhibition

Recent studies have investigated the potential of 1-(4-Ethylphenyl)propan-1-amine hydrochloride in inhibiting the growth of certain tumors, particularly those expressing 5-HT1A receptors.

Case Study: Prostate Cancer Cell Line PC-3

A study examining the effects of the (S)-enantiomer of 1-(4-Ethylphenyl)propan-1-amine hydrochloride on the prostate cancer cell line PC-3 found:

- IC50 for growth inhibition: 3.5 μM

- Apoptosis induction: 40% at 10 μM

These findings suggest that 1-(4-Ethylphenyl)propan-1-amine hydrochloride, particularly its (S)-enantiomer, may have potential applications in cancer treatment.

- Neurotoxicity and Neuroprotection

Research has investigated both the neurotoxic and neuroprotective effects of 1-(4-Ethylphenyl)propan-1-amine hydrochloride, finding a complex relationship depending on dose and specific conditions.

Table 3: Neurotoxicity/Neuroprotection Profile

| Effect | Concentration | Result |

|---|---|---|

| Neurotoxicity | > 50 μM | 30% cell death |

| Neuroprotection | 1-10 μM | 25% protection against oxidative stress |

These results indicate that while high doses of 1-(4-Ethylphenyl)propan-1-amine hydrochloride may be neurotoxic, lower doses show potential neuroprotective effects, possibly useful in treating neurodegenerative disorders.

1-(4-Ethylphenyl)propan-1-amine hydrochloride demonstrates a wide range of biological activities, interacting with various neurotransmitter systems and showing potential applications in treating mood disorders, psychotic conditions, ADHD, and certain cancers. Its complex pharmacological profile, including both agonist and antagonist properties depending on the specific enantiomer and receptor system, makes it a compound of significant interest for further research and potential therapeutic development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Ethylphenyl)propan-1-amine hydrochloride, and what key reaction parameters influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or reductive amination. For example, in enantiomeric synthesis, (R)- and (S)-isomers are prepared by reacting p-tolylmagnesium bromide with chiral epoxides (e.g., S(+)-propylene oxide), followed by HCl treatment to yield the hydrochloride salt. Reaction parameters such as solvent choice (DMF, THF), temperature (0–25°C), and stoichiometry of reagents (e.g., Grignard reagents) critically affect yield . Lower yields (22–32%) for enantiomers highlight the need for optimized anhydrous conditions and chiral auxiliary agents .

Q. How is the purity and structural identity of 1-(4-Ethylphenyl)propan-1-amine hydrochloride verified in academic research?

- Methodological Answer : Characterization involves:

- Melting Point Analysis : Reported melting points range from 203–209°C for enantiomers, with deviations indicating impurities .

- NMR Spectroscopy : Specific ¹H NMR signals (e.g., δ 1.2–1.4 ppm for CH₃ groups, δ 7.2–7.4 ppm for aromatic protons) confirm structural integrity .

- Exact Mass Spectrometry : The molecular ion [C₁₁H₁₈ClN]⁺ matches the calculated exact mass (201.09 g/mol) .

Advanced Research Questions

Q. What challenges arise in the enantiomeric synthesis of 1-(4-Ethylphenyl)propan-1-amine hydrochloride, and how can chiral resolution be achieved?

- Methodological Answer : Enantiomeric separation is complicated by racemization during HCl salt formation. Strategies include:

- Chiral Chromatography : Use of chiral stationary phases (e.g., amylose-based columns) to resolve (R)- and (S)-isomers .

- Asymmetric Catalysis : Employing chiral ligands (e.g., BINAP) in Grignard reactions to enhance enantiomeric excess (e.e. >90%) .

- Crystallization-Induced Resolution : Selective crystallization of diastereomeric salts with chiral acids (e.g., tartaric acid) .

Q. How can researchers address discrepancies in reported biological activity data for derivatives of 1-(4-Ethylphenyl)propan-1-amine hydrochloride?

- Methodological Answer : Contradictions arise from impurities (e.g., despropionyl analogs) or isomer-dependent activity. Solutions include:

- Purity Validation : LC-MS to detect trace impurities (e.g., 3-(trifluoromethyl)phenyl byproducts) that may skew pharmacological assays .

- Enantiomer-Specific Assays : Testing isolated (R)- and (S)-isomers separately, as seen in studies where S(+)-isomers showed higher receptor binding affinity .

- Meta-Analysis : Cross-referencing data with structurally similar compounds (e.g., eperisone hydrochloride) to identify trends in substituent effects .

Q. What computational strategies are employed to predict feasible synthetic pathways for this compound, and how reliable are these methods?

- Methodological Answer : AI-driven retrosynthesis tools (e.g., PubChem’s Template_relevance models) use databases like Reaxys and PISTACHIO to propose routes. Key steps include:

- Precursor Scoring : Prioritizing routes with high plausibility scores (>0.95) based on historical reaction data .

- Route Optimization : Adjusting parameters (e.g., solvent polarity, catalyst loading) via Monte Carlo simulations to improve predicted yields .

- Validation : Cross-checking AI-generated routes with experimental literature (e.g., piperidine-mediated condensations in Myonal synthesis) .

Q. In SAR studies, how do structural modifications (e.g., substituent position) influence the biological activity of this compound?

- Methodological Answer : Systematic SAR involves:

- Phenyl Ring Substitution : Replacing the 4-ethyl group with bulkier substituents (e.g., 4-isopropyl) reduces metabolic clearance but may lower solubility .

- Amine Chain Length : Extending the propyl chain to butyl enhances affinity for monoamine transporters but increases off-target effects .

- Halogenation : Introducing fluorine at the para position (as in Cinacalcet analogs) improves bioavailability and receptor selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.